molecular formula C18H17N3O2 B2888784 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 891125-36-3

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No. B2888784
CAS RN: 891125-36-3
M. Wt: 307.353
InChI Key: GLEFOEBXFRRTJD-UHFFFAOYSA-N
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Description

“N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide” is a complex organic compound. It contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This compound also contains phenyl groups and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the oxadiazole ring and multiple phenyl rings. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Oxadiazole rings can participate in various reactions, and the phenyl and acetamide groups may also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the acetamide group) would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

1,3,4-oxadiazole compounds, including those related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, have been extensively studied for their pharmacological properties. Gul et al. (2017) highlighted the synthesis of a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrating their antimicrobial and hemolytic activities. These compounds showed variable antimicrobial activity against selected microbial species, with some showing potent activity and low toxicity, suggesting their potential for further biological screening and application trials (Gul et al., 2017).

Antimicrobial and Anticonvulsant Activities

Another study by Tarikogullari et al. (2010) focused on the synthesis and evaluation of anticonvulsant activity of alkanamide derivatives bearing 5-membered heterocyclic rings, indicating that the 1,2,4-triazole ring leads to superior activity. This suggests that the structural framework of 1,3,4-oxadiazoles can be effectively modified to enhance biological activities (Tarikogullari et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, some oxadiazole derivatives have been studied for their antimicrobial activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures. If available, a Material Safety Data Sheet (MSDS) would provide detailed safety information .

Future Directions

The future research directions involving this compound could be diverse, ranging from exploring its potential biological activities to studying its chemical properties or developing new synthesis methods .

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-8-9-13(2)15(10-12)17-20-21-18(23-17)19-16(22)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEFOEBXFRRTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678019
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

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